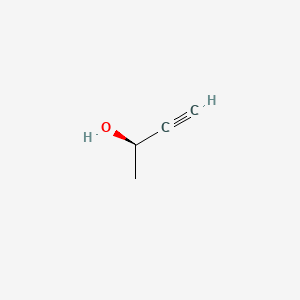

(R)-(+)-3-Butyn-2-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPOMITUDGXOSB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274155 | |

| Record name | (+)-3-Butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42969-65-3 | |

| Record name | 3-Butyn-2-ol, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42969-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-Butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(+)-3-Butyn-2-ol: Chemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Butyn-2-ol is a versatile chiral propargyl alcohol that serves as a valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a secondary alcohol and a terminal alkyne, makes it a strategic starting material for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its reactivity.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [2] |

| Molecular Weight | 70.09 g/mol | [2] |

| CAS Number | 42969-65-3 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 108-111 °C | |

| Melting Point | -12 °C | |

| Density | 0.89 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.426 | |

| Optical Rotation ([α]²²/D) | +45° (neat) | |

| Solubility | Completely miscible in water. Soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO. | [3] |

| pKa | ~13.28 (predicted) |

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

-OH (hydroxyl proton): A broad singlet, with a chemical shift that is concentration and solvent dependent, typically in the range of 2-5 ppm.

-

-CH(OH)- (methine proton): A quartet coupled to the methyl protons, expected around 4.4-4.6 ppm.

-

≡C-H (alkynyl proton): A singlet or a narrow triplet (due to long-range coupling), typically around 2.4-2.6 ppm.

-

-CH₃ (methyl protons): A doublet coupled to the methine proton, expected around 1.4-1.5 ppm.

¹³C NMR (Carbon NMR):

-

≡C-H (alkynyl carbon): Expected in the range of 80-85 ppm.

-

-C≡ (alkynyl carbon): Expected in the range of 70-75 ppm.

-

-CH(OH)- (methine carbon): Expected around 55-60 ppm.

-

-CH₃ (methyl carbon): Expected around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-butyn-2-ol is characterized by the following key vibrational modes:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (strong, sharp) | ≡C-H stretch |

| ~3350 (broad) | O-H stretch (hydrogen-bonded) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~2110 (weak) | C≡C stretch |

| ~1050-1150 | C-O stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 3-butyn-2-ol typically shows a molecular ion peak (M⁺) at m/z = 70. A prominent fragment is often observed at m/z = 55, corresponding to the loss of a methyl group ([M-15]⁺).[4][5] This fragment is particularly stable due to the formation of a resonance-stabilized propargyl/allenyl cation.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development.

Synthesis of this compound via Asymmetric Hydrogenation

Workflow for the Asymmetric Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Protocol for the Asymmetric Hydrogenation of 4-(Triisopropylsilyl)-3-butyn-2-one (Adapted from Organic Syntheses): [6]

-

Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from BINAP, is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon) is charged with 4-(triisopropylsilyl)-3-butyn-2-one and a suitable solvent (e.g., isopropanol).

-

Hydrogenation: The ruthenium catalyst is added, and the reaction mixture is subjected to hydrogen gas pressure (typically 4-100 atm) at a controlled temperature (e.g., 23-100 °C).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield (R)-4-(triisopropylsilyl)-3-butyn-2-ol.

-

Deprotection: The silyl protecting group can be removed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) to afford this compound.

Key Reactions of this compound

The dual functionality of this compound allows for a variety of chemical transformations at either the alcohol or the alkyne moiety.

1. Esterification of the Hydroxyl Group:

The secondary alcohol can be readily converted to a variety of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides.

General Protocol for Esterification:

-

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or THF) is added a base (e.g., triethylamine or pyridine).

-

The corresponding acid chloride or anhydride is added dropwise at 0 °C.

-

The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the desired ester.

Reaction Workflow for Esterification:

Caption: Esterification of this compound.

2. Sonogashira Coupling of the Terminal Alkyne:

The terminal alkyne functionality is a versatile handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction with aryl or vinyl halides.

General Protocol for Sonogashira Coupling: [7][8]

-

To a solution of this compound and an aryl or vinyl halide in a suitable solvent (e.g., triethylamine or a mixture of THF and an amine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).

-

The reaction mixture is filtered to remove the amine hydrohalide salt, and the solvent is evaporated.

-

The crude product is purified by column chromatography to afford the coupled product.

Logical Flow of Sonogashira Coupling:

Caption: Sonogashira coupling experimental workflow.

Applications in Drug Development and Materials Science

The chirality and reactivity of this compound make it a valuable intermediate in the synthesis of pharmaceuticals.[2] It serves as a precursor for creating enantiomerically pure compounds, which is critical for the efficacy and safety of many drugs.[2] For instance, it has been used as an intermediate in the preparation of aminoindanes with potential applications as anti-Alzheimer's agents due to their inhibitory activity towards acetylcholine esterase and monoamine oxidase.

In materials science, the dual functionality of 3-butyn-2-ol is exploited in the synthesis of specialty polymers and functional coatings.[9] The alkyne group can participate in polymerization reactions or be used for post-polymerization modifications via "click chemistry," allowing for the creation of materials with tailored properties such as enhanced thermal stability or specific optical characteristics.[9]

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It is also harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chiral building block of significant importance in organic synthesis. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and scientists in the pharmaceutical and materials science fields. The experimental protocols outlined in this guide provide a foundation for the effective utilization of this compound in the development of novel molecules and materials. As the demand for enantiomerically pure compounds continues to grow, the role of this compound in innovative synthetic strategies is expected to expand further.

References

- 1. 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42969-65-3 | FB05622 | Biosynth [biosynth.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The mass spectrum of 3 -butyn-2-ol shows a large peak at m / z=55. Draw t.. [askfilo.com]

- 5. askfilo.com [askfilo.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. scribd.com [scribd.com]

- 9. nbinno.com [nbinno.com]

(R)-(+)-3-Butyn-2-ol: A Comprehensive Technical Guide

CAS Number: 42969-65-3

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on (R)-(+)-3-Butyn-2-ol. This chiral alcohol is a versatile building block in organic synthesis, particularly valued for its role in creating enantiomerically pure compounds essential for pharmaceutical and fine chemical industries.

Physicochemical and Spectroscopic Data

This compound is a colorless to slightly yellow, clear liquid. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 42969-65-3 | [1][2][3][4] |

| Molecular Formula | C₄H₆O | [1][3][4] |

| Molecular Weight | 70.09 g/mol | [1][2][3] |

| Purity | ≥ 98% (GC) | [1][3] |

| Appearance | Colorless, slightly orange or yellow clear liquid | [1][3] |

| Density | 0.89 g/mL at 25 °C | [1][5] |

| Boiling Point | 102 - 104 °C | [1] |

| Refractive Index | n20/D = 1.426 | [1][5] |

| Optical Rotation | [α]20/D = +44 to +49 ° (neat) | [1] |

| Flash Point | 26 °C | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

| Synonyms | (R)-(+)-1-Butyn-3-ol, (2R)-But-3-yn-2-ol | [1] |

Applications in Synthesis

This compound is a critical intermediate in the synthesis of a variety of complex molecules.[2] Its chirality is leveraged to produce enantiomerically pure compounds, which is of paramount importance in drug development where stereochemistry dictates biological activity.[2]

Pharmaceutical Development

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals.[2] For instance, it is a key building block in the production of Vorapaxar Sulfate, an antiplatelet agent used in managing cardiovascular diseases. Its use enhances the efficiency of drug formulation processes by providing a stereochemically defined starting material.[2]

Organic Synthesis

In organic chemistry, this compound is a valuable building block for creating complex molecules with specific functional groups.[2] It is utilized in asymmetric synthesis to introduce chirality, leading to the formation of enantiomerically pure products.[2] The presence of both a hydroxyl group and a terminal alkyne allows for a wide range of chemical transformations.

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its derivatives are crucial for reproducible research. Below are representative experimental protocols.

Synthesis of (R)-4-Trimethylsilyl-3-butyn-2-yl Mesylate

This procedure details the conversion of a silyl-protected (R)-3-butyn-2-ol to its corresponding mesylate, a key step for subsequent nucleophilic substitution reactions.

Materials:

-

(R)-4-trimethylsilyl-3-butyn-2-ol

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

An oven-dried 500-mL round-bottom flask equipped with a magnetic stir bar and a rubber septum with a nitrogen inlet is charged with (R)-4-trimethylsilyl-3-butyn-2-ol (4.28 g, 30.1 mmol) and 350 mL of CH₂Cl₂.

-

The solution is cooled to -78 °C.

-

To this solution, Et₃N (8.50 mL, 61.0 mmol) is added, followed by methanesulfonyl chloride (5.23 g, 46.0 mmol).

-

The solution is stirred for 1 hour at -78 °C.

-

The reaction is quenched with 10 mL of saturated aqueous NaHCO₃ solution.

-

The solution is allowed to warm to room temperature before being concentrated under reduced pressure by rotary evaporation to yield the crude product.[3]

Asymmetric Hydrogenation for the Synthesis of a 3-Butyn-2-ol Derivative

This protocol describes the asymmetric synthesis of a chiral alcohol via the hydrogenation of a prochiral ketone.

Materials:

-

4-triisopropylsilyl-3-butyn-2-one

-

Isopropyl alcohol

-

Ruthenium catalyst

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a flask, add isopropyl alcohol (250 mL) and 4-triisopropylsilyl-3-butyn-2-one (5.1 g, 22.7 mmol) via syringe.

-

The ruthenium catalyst (180 mg, 0.3 mmol) is dissolved in a minimal amount of CH₂Cl₂ (~5 mL) and added to the reaction mixture in one portion by syringe.

-

The mixture is stirred for 1.5 hours.

-

The solvent is removed using a rotary evaporator (40 °C, water aspirator pressure).

-

The resulting brown residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the alcohol product.[4]

Synthetic Pathways and Workflows

The following diagrams illustrate the utility of this compound in synthetic organic chemistry.

Caption: Synthetic utility of this compound.

Caption: Workflow for asymmetric synthesis.

References

An In-depth Technical Guide to the Synthesis of (R)-(+)-3-Butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Butyn-2-ol is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules.[1][2] Its utility stems from the presence of two reactive functional groups: a secondary alcohol and a terminal alkyne, which allow for a variety of chemical transformations. This guide provides a comprehensive overview of the primary stereoselective methods for the synthesis of this compound, complete with experimental protocols, comparative data, and workflow visualizations.

Asymmetric Reduction of 3-Butyn-2-one

The most prevalent and efficient method for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 3-butyn-2-one. This approach offers high enantioselectivity through the use of chiral catalysts.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes ruthenium catalysts complexed with chiral diphosphine and diamine ligands to achieve highly enantioselective reduction of ketones.[3][4][5] This method is known for its high catalytic activity and broad substrate scope, including alkynyl ketones.[3][6]

A common implementation involves the asymmetric transfer hydrogenation, where an alcohol such as isopropanol serves as the hydrogen source in the presence of a ruthenium catalyst.[7]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Silyl-Protected 3-Butyn-2-one

This protocol is adapted from a procedure for a structurally similar substrate, 4-triisopropylsilyl-3-butyn-2-one, and illustrates the general methodology.[7]

-

Catalyst Preparation (in situ): A flame-dried, argon-flushed flask is charged with the ruthenium catalyst, for example, ((S,S)-Teth-TsDPEN)RuCl.

-

Reaction Setup: Isopropyl alcohol is added as the solvent and hydrogen source, followed by the substrate, 4-triisopropylsilyl-3-butyn-2-one.[7]

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 1.5 hours).[7]

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by distillation (e.g., bulb-to-bulb distillation) to yield the chiral alcohol.[7]

-

Deprotection: The silyl protecting group can be removed using standard conditions, such as treatment with tetrabutylammonium fluoride (TBAF) in THF, to yield this compound.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of ketones.[8][9][10][11] It employs a chiral oxazaborolidine catalyst in combination with a borane reagent (e.g., BH₃·THF or BH₃·SMe₂).[8][9] The catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, coordinates with both the borane and the ketone to facilitate a highly face-selective hydride transfer.[8][9]

Experimental Protocol: General CBS Reduction of a Ketone

This is a generalized procedure for the CBS reduction.

-

Reaction Setup: A solution of the (S)-Me-CBS-oxazaborolidine catalyst in an anhydrous solvent like THF is cooled (e.g., to 0 °C).[9]

-

Borane Addition: A borane solution (e.g., 1.0 M BH₃·THF) is added dropwise to the catalyst solution.[9]

-

Substrate Addition: The mixture is further cooled (e.g., to -78 °C), and a solution of 3-butyn-2-one in THF is added slowly.[9]

-

Reaction Progression: The reaction is stirred for a specified time (e.g., 1 hour) at low temperature, after which it may be gradually warmed.[9]

-

Quenching and Workup: The reaction is carefully quenched with a protic solvent (e.g., methanol) and then subjected to an aqueous workup.

-

Purification: The crude product is purified by standard methods such as column chromatography or distillation to afford this compound.

Biocatalytic Reduction

Enzymes, particularly alcohol dehydrogenases (ADHs), and whole-cell systems are increasingly used for the asymmetric reduction of ketones due to their high enantioselectivity and environmentally benign nature.[12] Various microorganisms, such as Candida parapsilosis and Acetobacter sp., have been shown to effectively reduce silyl-protected versions of 3-butyn-2-one to the corresponding chiral alcohols.[13]

Experimental Protocol: Whole-Cell Bioreduction

-

Cell Culture: The selected microorganism is cultured under optimal conditions to generate sufficient biomass.

-

Bioreduction: The cells are harvested and resuspended in a suitable buffer. The substrate, 3-butyn-2-one (often with a protecting group to improve stability in aqueous media), is added. A co-substrate, such as glucose or isopropanol, is often required for cofactor regeneration.[13]

-

Reaction Monitoring: The reaction is monitored for substrate conversion and enantiomeric excess of the product.

-

Product Extraction: Once the reaction is complete, the product is extracted from the aqueous medium using an organic solvent.

-

Purification: The extracted product is purified, typically by chromatography.

Kinetic Resolution of Racemic 3-Butyn-2-ol

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[14] This results in the enantioenrichment of the less reactive enantiomer.

Enzymatic Acylation

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation.[14] In a typical procedure, one enantiomer is preferentially acylated, leaving the other enantiomer unreacted and in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Racemic 3-butyn-2-ol is dissolved in an organic solvent. A lipase, such as Novozyme® 435, and an acyl donor (e.g., isopropenyl acetate or vinyl acetate) are added.[15]

-

Reaction: The mixture is stirred at a controlled temperature. The reaction is carefully monitored to stop at approximately 50% conversion to maximize both the yield and the enantiomeric excess of the remaining alcohol.

-

Separation: The enzyme is filtered off. The acylated product and the unreacted alcohol are then separated by column chromatography.

Data Presentation

| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features |

| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP complexes[3][4] | Ketones | Often >90% | Typically >95% | High efficiency, broad applicability. |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN complexes[6][7] | Silyl-protected 3-butyn-2-one | ~85% (for silyl-protected analog)[7] | >95% | Uses isopropanol as a safe hydrogen source.[7] |

| CBS Reduction | Chiral Oxazaborolidine[8][10] | Ketones | High | Often >95%[8] | Predictable stereochemistry, wide substrate range.[8] |

| Biocatalytic Reduction | Acetobacter sp. CCTCC M209061[13] | 4-(trimethylsilyl)-3-butyn-2-one | High | >99% | Green chemistry, high enantioselectivity.[13] |

| Enzymatic Kinetic Resolution | Lipase (e.g., Novozyme® 435)[15] | Racemic 3-butyn-2-ol | <50% (for the alcohol) | Can reach >99% | Mild conditions, high selectivity.[14] |

Mandatory Visualizations

Caption: Asymmetric reduction pathways to this compound.

Caption: Workflow for enzymatic kinetic resolution of 3-butyn-2-ol.

References

- 1. This compound | 42969-65-3 | FB05622 | Biosynth [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 6. cnls.lanl.gov [cnls.lanl.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 15. Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data of (R)-(+)-3-Butyn-2-ol

This guide provides a comprehensive overview of the spectroscopic data for (R)-(+)-3-Butyn-2-ol, a chiral secondary alcohol. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document outlines the characteristic spectral features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data presented in a clear, tabular format.

Chemical Structure

This compound is a chiral molecule with the following structure:

Chemical Formula: C₄H₆O Molecular Weight: 70.09 g/mol CAS Registry Number: 42969-65-3

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 3-Butyn-2-ol. Note that for standard NMR and IR spectroscopy conducted in achiral solvents, the spectra for the (R)-(+) enantiomer are identical to those of its (S)-(-) enantiomer and the racemic mixture.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~1.4 | Doublet | ~7.0 | 3H | -CH₃ |

| ~2.4 | Doublet | ~2.0 | 1H | ≡C-H |

| ~3.5 | Broad Singlet | - | 1H | -OH |

| ~4.5 | Quartet of Doublets | ~7.0, ~2.0 | 1H | -CH(OH)- |

Table 2: ¹³C NMR Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Carbon Atom |

| ~22.0 | -CH₃ |

| ~58.0 | -CH(OH)- |

| ~72.0 | ≡C-H |

| ~85.0 | -C≡ |

Table 3: IR Spectroscopic Data [2]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3300 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~2980 | Medium | C-H stretch (sp³) |

| ~2100 | Weak | C≡C stretch |

| ~1100 | Strong | C-O stretch (secondary alcohol)[3] |

Table 4: Mass Spectrometry Data (Electron Ionization) [4][5]

| m/z | Relative Intensity | Proposed Fragment |

| 70 | Low | [M]⁺ (Molecular Ion) |

| 55 | High | [M - CH₃]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 27 | High | [C₂H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7]

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[8] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters: A standard proton experiment is performed. Typical parameters include a 90° pulse width, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Sixteen to 32 scans are typically acquired for a good signal-to-noise ratio.

-

Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Acquisition Parameters: A proton-decoupled carbon experiment is performed. Typical parameters include a 90° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected, with chemical shifts referenced to TMS.

-

3.2. Infrared (IR) Spectroscopy [9][10]

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired "neat" (undiluted). A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber.

3.3. Mass Spectrometry (MS) [11][12]

-

Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The fragmentation pattern provides valuable information about the molecule's structure. Two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.[11][12]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 3-Butyn-2-ol(2028-63-9) 13C NMR spectrum [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 4. 3-Butyn-2-ol [webbook.nist.gov]

- 5. 3-Butyn-2-ol(2028-63-9) MS [m.chemicalbook.com]

- 6. azom.com [azom.com]

- 7. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. webassign.net [webassign.net]

- 10. webassign.net [webassign.net]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Nuclear Magnetic Resonance Spectroscopic Analysis of (R)-(+)-3-Butyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of the chiral molecule (R)-(+)-3-Butyn-2-ol. The document details quantitative ¹H and ¹³C NMR data, comprehensive experimental protocols for data acquisition, and a visualization of a key chemical transformation involving this compound. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and pharmacology who utilize this versatile chiral building block.

Overview of this compound

This compound is a chiral propargyl alcohol that serves as a crucial intermediate in asymmetric synthesis. Its structure incorporates a terminal alkyne and a chiral secondary alcohol, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the methyl, alkynyl, hydroxyl, and methine protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbon-carbon triple bond.

| Proton Assignment (H) | Chemical Shift (δ, ppm) * | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (CH₃) | ~1.42 | Doublet (d) | JH1-H2 = 6.6 Hz | 3H |

| H-2 (CH) | ~4.55 | Quartet of Doublets (qd) | JH2-H1 = 6.6 Hz, JH2-H4 = 2.2 Hz | 1H |

| H-4 (C≡CH) | ~2.45 | Doublet (d) | JH4-H2 = 2.2 Hz | 1H |

| OH | Variable | Singlet (s, broad) | - | 1H |

Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly based on solvent and concentration. The hydroxyl proton shift is particularly sensitive to concentration, temperature, and solvent proticity.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon atoms in the molecule.

| Carbon Assignment (C) | Chemical Shift (δ, ppm) * |

| C-1 (CH₃) | ~24.4 |

| C-2 (CH-OH) | ~58.1 |

| C-3 (C≡CH) | ~86.0 |

| C-4 (C≡CH) | ~71.8 |

Note: Chemical shifts are typically reported in CDCl₃.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible NMR data.

Standard Sample Preparation

-

Sample Weighing : Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution : Gently vortex or swirl the vial until the sample is fully dissolved.

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping : Securely cap the NMR tube.

¹H NMR Data Acquisition

-

Spectrometer : Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Probe : 5 mm BBO probe.

-

Temperature : 298 K.

-

Pulse Program : zg30 (A standard 30-degree pulse sequence).

-

Solvent : CDCl₃.

-

Number of Scans (ns) : 16.

-

Relaxation Delay (d1) : 2.0 seconds.

-

Acquisition Time (aq) : ~4.0 seconds.

-

Spectral Width (sw) : 20 ppm.

-

Processing : Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation. Manually phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Data Acquisition

-

Spectrometer : Bruker Avance III 400 MHz spectrometer (or equivalent), operating at 100.6 MHz for ¹³C.

-

Probe : 5 mm BBO probe.

-

Temperature : 298 K.

-

Pulse Program : zgpg30 (A standard 30-degree pulse with proton decoupling).

-

Solvent : CDCl₃.

-

Number of Scans (ns) : 1024 (or more, depending on concentration).

-

Relaxation Delay (d1) : 2.0 seconds.

-

Acquisition Time (aq) : ~1.0 second.

-

Spectral Width (sw) : 220 ppm.

-

Processing : Apply an exponential window function with a line broadening factor of 1.0 Hz. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Visualized Workflows and Pathways

NMR Analysis Workflow

The following diagram outlines the standard workflow for the NMR analysis of a chemical sample like this compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Catalytic Hydrogenation Pathway

This compound can undergo selective hydrogenation to yield valuable alkene and alkane products. The reaction typically proceeds in two stages, first to the corresponding alkene and then to the fully saturated alkane.

Caption: Reaction pathway for the two-stage hydrogenation of 3-Butyn-2-ol.

This guide provides the foundational spectroscopic data and protocols necessary for the confident use of this compound in a research and development setting. Adherence to these detailed methods will ensure high-quality data for structural verification and purity assessment.

A Technical Guide to the Chirality of 3-Butyn-2-ol: Synthesis, Resolution, and Application

Introduction

In the fields of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to significant differences in pharmacological, toxicological, and physiological properties between enantiomers.[1][2][3] 3-Butyn-2-ol is a versatile propargylic alcohol that possesses a single stereocenter at the C-2 position, making it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules.[4][5] This technical guide provides an in-depth overview of the chirality of 3-butyn-2-ol, detailing its properties, enantioselective synthesis, resolution methods, and applications, particularly for researchers and professionals in drug development.

Physicochemical Properties of 3-Butyn-2-ol Enantiomers

The two enantiomers of 3-butyn-2-ol, (R)-(+)-3-butyn-2-ol and (S)-(-)-3-butyn-2-ol, share identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. The specific optical rotation is equal in magnitude but opposite in direction for each enantiomer.

| Property | This compound | (S)-(-)-3-Butyn-2-ol | Racemic 3-Butyn-2-ol |

| Molecular Formula | C₄H₆O[4][5] | C₄H₆O[6] | C₄H₆O[7][8] |

| Molecular Weight | 70.09 g/mol [4][5] | 70.09 g/mol [6] | 70.09 g/mol [7] |

| CAS Number | 42969-65-3[4][5] | 2914-69-4[6] | 2028-63-9[7][8] |

| Appearance | Colorless to yellow liquid[4] | - | - |

| Boiling Point | 102 - 104 °C[4]; 108-111 °C[9] | 108-111 °C[6] | 108-111 °C |

| Density | 0.89 g/mL[4][5] | 0.883 g/mL at 20 °C[6] | ~0.88-0.89 g/mL |

| Refractive Index (n20/D) | 1.43[4] | 1.426[6] | ~1.42-1.43 |

| Optical Rotation | [α]20/D = +44 to +49° (neat)[4]; [α]22/D = +45° (neat)[9] | [α]22/D = -45° (neat)[6] | 0° |

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure 3-butyn-2-ol is crucial for its use as a chiral precursor. The primary strategies involve asymmetric synthesis, where a specific enantiomer is preferentially formed, and kinetic resolution, where one enantiomer is selectively separated from a racemic mixture.

Asymmetric Synthesis via Transfer Hydrogenation

A highly efficient method for producing chiral propargylic alcohols is the asymmetric transfer hydrogenation of the corresponding ketone, a technique pioneered by Noyori. This procedure utilizes a chiral ruthenium catalyst to achieve high enantioselectivity. The synthesis of (S)-4-Triisopropylsilyl-3-butyn-2-ol, a protected precursor to (S)-3-butyn-2-ol, serves as an excellent example.[10]

-

Preparation of the Ketone (4-Triisopropylsilyl-3-butyn-2-one):

-

The racemic alcohol, (rac)-4-triisopropylsilyl-3-butyn-2-ol, is first synthesized by reacting the lithium salt of triisopropylsilyl acetylene with acetaldehyde in THF at -40 °C.

-

The resulting racemic alcohol is then oxidized using manganese dioxide (MnO₂) in dichloromethane (CH₂Cl₂) at room temperature to yield the ketone, 4-triisopropylsilyl-3-butyn-2-one.

-

-

Asymmetric Transfer Hydrogenation:

-

A flame-dried, 500-mL round-bottomed flask is charged with isopropyl alcohol (250 mL) and 4-triisopropylsilyl-3-butyn-2-one (5.1 g, 22.7 mmol).

-

The chiral ruthenium catalyst, RuCl--INVALID-LINK-- (180 mg, 0.3 mmol), is dissolved in a minimal amount of CH₂Cl₂ (~5 mL) and added to the reaction mixture.

-

The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine.

-

The organic layer is dried over MgSO₄, filtered, and concentrated. The resulting crude product is purified by bulb-to-bulb distillation to yield (S)-4-triisopropylsilyl-3-butyn-2-ol with high enantiomeric excess (>95% ee).

-

Enzymatic Kinetic Resolution

Kinetic resolution is a process that differentiates two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent.[11] Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols via enantioselective acylation. In a typical resolution of (±)-3-butyn-2-ol, the enzyme will acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted S-enantiomer in high enantiomeric purity.

-

Setup:

-

To a solution of racemic 3-butyn-2-ol (1.0 equiv.) in an appropriate organic solvent (e.g., toluene or MTBE), add an acyl donor (e.g., vinyl acetate, 0.5-1.0 equiv.).

-

Add the lipase catalyst (e.g., Candida antarctica lipase B, CALB) to the mixture. The amount of enzyme depends on its activity.

-

-

Reaction:

-

Stir the suspension at a controlled temperature (e.g., room temperature or 40 °C).

-

Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to track the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

-

Workup and Separation:

-

The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of both the unreacted alcohol and the product ester.

-

Filter off the enzyme.

-

Remove the solvent under reduced pressure.

-

Separate the unreacted alcohol from the newly formed ester using column chromatography. This provides the enantioenriched alcohol (e.g., (S)-3-butyn-2-ol) and the acylated product (e.g., (R)-3-butyn-2-yl acetate).

-

Applications in Drug Development

The availability of enantiomerically pure 3-butyn-2-ol is critical for the pharmaceutical industry. Chiral drugs often exhibit stereospecific interactions with biological targets like enzymes and receptors.[1] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[2]

(R)- and (S)-3-butyn-2-ol serve as key starting materials in the synthesis of various pharmaceuticals. For instance, (S)-3-butyn-2-ol is a precursor for the synthesis of (+)-Epolactaene, a neuritogenic compound, and is used in the creation of 5-lipoxygenase inhibitors like A-79175.[12] The alkyne and hydroxyl functional groups provide versatile handles for further chemical transformations, such as cross-coupling reactions and nucleophilic additions, allowing for the construction of complex molecular architectures.[4]

References

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 42969-65-3 | FB05622 | Biosynth [biosynth.com]

- 6. (S)-(-)-3-Butyn-2-ol 97 2914-69-4 [sigmaaldrich.com]

- 7. 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Butyn-2-ol [webbook.nist.gov]

- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Enantiomers of 3-Butyn-2-ol: A Technical Guide to Synthesis, Resolution, and Chiroptical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantiomers of 3-butyn-2-ol, a valuable chiral building block in organic synthesis. The document details methods for their preparation through asymmetric synthesis and enzymatic kinetic resolution, outlines experimental protocols, and presents key quantitative data for these processes.

Introduction

3-Butyn-2-ol is a propargylic alcohol that contains a single stereocenter, existing as two enantiomers: (R)-(+)-3-butyn-2-ol and (S)-(-)-3-butyn-2-ol. These enantiomers are crucial intermediates in the synthesis of a variety of more complex chiral molecules, including pharmaceuticals and other biologically active compounds. Their utility stems from the presence of two reactive functional groups, a secondary alcohol and a terminal alkyne, which can be selectively manipulated in subsequent synthetic steps. This guide focuses on the key methods for obtaining enantiomerically pure or enriched 3-butyn-2-ol.

Physical and Chiroptical Properties

The enantiomers of 3-butyn-2-ol share the same physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity. The specific rotation is a fundamental characteristic used to distinguish between the two enantiomers.

| Property | This compound | (S)-(-)-3-Butyn-2-ol | Racemic 3-Butyn-2-ol |

| Molecular Formula | C₄H₆O | C₄H₆O | C₄H₆O |

| Molecular Weight | 70.09 g/mol | 70.09 g/mol | 70.09 g/mol |

| Boiling Point | 108-111 °C | 108-111 °C | 66-67 °C at 150 mmHg |

| Density (at 25 °C) | 0.89 g/mL | 0.883 g/mL (at 20°C) | 0.894 g/mL |

| Refractive Index (n20/D) | 1.426 | 1.426 | 1.426 |

| Specific Rotation ([α]D) | +45° (neat, 22 °C) | -45° (neat, 22 °C) | 0° |

| CAS Number | 42969-65-3 | 2914-69-4 | 2028-63-9 |

Asymmetric Synthesis of 3-Butyn-2-ol Enantiomers

The enantioselective reduction of the prochiral ketone, 3-butyn-2-one, is a direct method for the synthesis of optically active 3-butyn-2-ol. A prominent and highly effective method for this transformation is the Noyori asymmetric hydrogenation.

Noyori Asymmetric Hydrogenation

Experimental Protocol: General Procedure for Noyori Asymmetric Hydrogenation of an Alkynyl Ketone

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the alkynyl ketone substrate and a suitable solvent (e.g., ethanol). The solution is degassed by sparging with nitrogen. The chiral RuCl₂[(R)- or (S)-BINAP] catalyst (typically 0.1 mol%) is then added.

-

Hydrogenation: The reaction vessel is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1100 psi).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., several days), with the progress monitored by a suitable analytical technique like gas chromatography (GC).

-

Work-up and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the enantiomerically enriched alcohol.

Enzymatic Kinetic Resolution of Racemic 3-Butyn-2-ol

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed as biocatalysts for the kinetic resolution of alcohols via enantioselective acylation.

Lipase-Catalyzed Acylation

In this process, a lipase selectively acylates one enantiomer of the racemic 3-butyn-2-ol at a much faster rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration. The two can then be separated by standard chromatographic techniques. The enantioselectivity of this process is often high, leading to products with excellent enantiomeric excess. For example, the lipase-catalyzed kinetic resolution of racemic secondary alcohols can achieve high enantioselectivity (E > 200).

| Substrate | Biocatalyst | Acyl Donor | Solvent | Conversion (%) | Product (ee %) | Unreacted Alcohol (ee %) |

| rac-3-Butyn-2-ol | Lipase from Pseudomonas cepacia | Vinyl Acetate | Diisopropyl ether | ~50 | >99 (ester) | >99 |

| rac-3-Butyn-2-ol | Novozym 435 (Candida antarctica Lipase B) | Vinyl Acetate | Hexane | ~50 | >99 (ester) | >99 |

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a solution of racemic 3-butyn-2-ol in an anhydrous organic solvent (e.g., hexane or diisopropyl ether), the immobilized lipase (e.g., 10-20% by weight of the substrate) is added.

-

Acylation: The mixture is stirred at a controlled temperature (e.g., 30-40 °C), and the acyl donor (e.g., vinyl acetate, typically 1.5 equivalents) is added.

-

Monitoring: The reaction progress is monitored by withdrawing small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of both the ester product and the remaining alcohol.

-

Termination and Work-up: Once the desired conversion (ideally close to 50%) is reached, the reaction is stopped by filtering off the immobilized lipase. The enzyme can often be washed and reused.

-

Separation: The solvent is removed from the filtrate under reduced pressure, and the resulting mixture of the acylated product and the unreacted alcohol is separated by silica gel column chromatography.

-

Hydrolysis (Optional): The enantioenriched ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to afford the corresponding enantiomerically pure alcohol.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of 3-butyn-2-ol samples is typically determined by chiral gas chromatography (GC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Experimental Protocol: General Procedure for Chiral GC Analysis

-

Column Selection: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., CP-Chirasil-DEX CB), is used.

-

Sample Preparation: A dilute solution of the 3-butyn-2-ol sample in a suitable solvent is prepared.

-

GC Conditions: The injector and detector temperatures are set appropriately (e.g., 160 °C and 180 °C, respectively). A temperature program for the oven is established to achieve baseline separation of the enantiomers.

-

Analysis: The sample is injected into the GC, and the resulting chromatogram shows two separate peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated from the integrated areas of these two peaks using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Biological Significance and Applications

The enantiomers of 3-butyn-2-ol are primarily utilized as versatile chiral building blocks in the synthesis of more complex molecules. Their value lies in the ability to introduce a specific stereocenter early in a synthetic route, which is often a critical aspect of drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic fates.

While there is limited information on the direct biological activity or involvement in specific signaling pathways of the 3-butyn-2-ol enantiomers themselves, their derivatives are key components in the synthesis of various pharmaceuticals. For example, chiral propargylic alcohols are important starting materials for new classes of 5-lipoxygenase inhibitors.

Conclusion

The enantiomers of 3-butyn-2-ol are accessible through both asymmetric synthesis, such as the Noyori hydrogenation of 3-butyn-2-one, and the enzymatic kinetic resolution of the racemic alcohol. These methods provide access to highly enantiomerically enriched materials that are of significant value to researchers and professionals in the fields of organic synthesis and drug development. The choice of method depends on factors such as the desired enantiomer, scale of the reaction, and available resources. The detailed protocols and data presented in this guide serve as a valuable resource for the preparation and characterization of these important chiral synthons.

References

Stereochemistry of (R)-(+)-3-Butyn-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Butyn-2-ol is a chiral propargyl alcohol that serves as a versatile and valuable building block in modern organic synthesis. Its rigid structure, combined with the presence of a stereogenic center and two reactive functional groups—a secondary alcohol and a terminal alkyne—makes it a sought-after precursor for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiroptical properties, and applications in asymmetric synthesis, with a focus on detailed experimental methodologies and data presentation.

Physicochemical and Chiroptical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its key physical and chiroptical properties are summarized in the table below. The positive sign of its specific optical rotation, denoted as (+), indicates that it rotates plane-polarized light in a dextrorotatory manner. The "(R)" designation refers to its absolute configuration at the C-2 stereocenter, as determined by the Cahn-Ingold-Prelog priority rules.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [2] |

| Molecular Weight | 70.09 g/mol | [2] |

| CAS Number | 42969-65-3 | [2] |

| Boiling Point | 108-111 °C (lit.) | |

| Density | 0.89 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.426 (lit.) | |

| Specific Optical Rotation ([α]D) | +45° (neat, 22 °C) | |

| SMILES String | C--INVALID-LINK--C#C | [2] |

| InChI Key | GKPOMITUDGXOSB-SCSAIBSYSA-N |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or kinetic resolution of a racemic mixture.

Asymmetric Synthesis via Noyori Transfer Hydrogenation

Experimental Protocol: Asymmetric Transfer Hydrogenation (Adapted)

-

Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon) is charged with 4-triisopropylsilyl-3-butyn-2-one and anhydrous isopropanol.

-

Catalyst Addition: The (S,S)-Noyori ruthenium catalyst is dissolved in a minimal amount of anhydrous dichloromethane and added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The solvent is removed under reduced pressure. The residue is then subjected to purification by column chromatography on silica gel to yield (R)-4-triisopropylsilyl-3-butyn-2-ol.

-

Deprotection: The purified silyl-protected alcohol is dissolved in a suitable solvent (e.g., tetrahydrofuran). A deprotecting agent such as tetrabutylammonium fluoride (TBAF) or silver fluoride (AgF) is added, and the reaction is stirred until completion. An aqueous workup followed by extraction and purification affords the final product, this compound.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution using lipases is a powerful and environmentally benign method for separating enantiomers. In this process, an enzyme selectively catalyzes the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. For 3-butyn-2-ol, the (R)-enantiomer is typically acylated faster by many common lipases, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer. The acylated product can then be deacylated to yield the pure (R)-enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General)

-

Reaction Setup: Racemic 3-butyn-2-ol is dissolved in an appropriate organic solvent (e.g., hexane or toluene).

-

Enzyme and Acyl Donor Addition: A lipase (e.g., Novozym 435, which is immobilized Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) are added to the solution.

-

Reaction Monitoring: The reaction is gently agitated at a controlled temperature and monitored for conversion (ideally to ~50%) by GC or HPLC.

-

Workup and Separation: The enzyme is removed by filtration. The filtrate is concentrated, and the resulting mixture of the unreacted (S)-alcohol and the (R)-ester is separated by column chromatography.

-

Hydrolysis: The isolated (R)-ester is dissolved in a solvent such as methanol, and a base (e.g., potassium carbonate) is added to hydrolyze the ester back to the alcohol.

-

Purification: After an aqueous workup and extraction, the this compound is purified by distillation or chromatography.

| Lipase | Substrate | Acyl Donor | Enantiomeric Excess (e.e.) of Product | Yield | Reference(s) |

| Pseudomonas cepacia Lipase | Racemic 4-trimethylsilyl-3-butyn-2-ol | Vinyl Acetate | >99% for (R)-acetate | ~47% | |

| Novozym 435 (Candida antarctica Lipase B) | Racemic secondary alcohols | Various | Often >95% | ~45-50% | [3] |

Applications in Asymmetric Synthesis

This compound is a valuable chiral synthon in the synthesis of various complex molecules, including natural products and pharmaceuticals. Its utility stems from the ability to further elaborate both the alcohol and the alkyne functionalities in a stereocontrolled manner.

Precursor to Vorapaxar

A prominent application of this compound is in the synthesis of the antiplatelet drug Vorapaxar. Vorapaxar is a potent and selective antagonist of the protease-activated receptor-1 (PAR-1), which plays a crucial role in thrombin-mediated platelet aggregation. The specific stereochemistry of the butynol-derived fragment is essential for the drug's activity.

The signaling pathway illustrates that thrombin activates platelets by cleaving the N-terminus of the PAR-1 receptor, which then acts as a tethered ligand to initiate intracellular signaling, leading to platelet activation and aggregation.[4] Vorapaxar, synthesized from this compound, competitively inhibits this interaction, thereby preventing platelet activation.[4]

Other Asymmetric Transformations

The chiral center in this compound can direct the stereochemical outcome of subsequent reactions. For example, the hydroxyl group can be used to direct metal-catalyzed reactions, and the alkyne can undergo a variety of transformations, including:

-

Sonogashira Coupling: To introduce aryl or vinyl substituents.

-

Click Chemistry: For the formation of triazoles.

-

Hydrometallation/Cross-Coupling: To generate stereodefined vinyl metal species.

-

Pauson-Khand Reaction: For the construction of cyclopentenones.[2]

Conclusion

This compound is a chiral building block of significant importance in stereoselective synthesis. Its availability through efficient asymmetric synthesis and resolution methods, combined with its versatile reactivity, ensures its continued use in the development of new pharmaceuticals and other complex organic molecules. The detailed understanding of its stereochemistry and the methodologies for its preparation are crucial for researchers and scientists in the field of drug discovery and development.

References

- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine | MDPI [mdpi.com]

- 4. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Constants of (R)-(+)-3-Butyn-2-ol

This guide provides a comprehensive overview of the key physical constants of (R)-(+)-3-Butyn-2-ol, a chiral alcohol with significant applications in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.[1] The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Physical Constants

The following table summarizes the reported physical constants for this compound. It is important to note that slight variations in these values can be observed across different sources, which may be attributed to measurement conditions and sample purity.

| Physical Constant | Value | Source(s) |

| Molecular Formula | C₄H₆O | [1] |

| Molecular Weight | 70.09 g/mol | [1][2][3] |

| Appearance | Colorless to slightly orange or yellow clear liquid | [1] |

| Boiling Point | 102-104 °C | [1] |

| 108-111 °C (lit.) | [2][3] | |

| 107 °C | [4] | |

| 95-96 °C (at 1013 hPa) | [5] | |

| 66-67 °C (at 150 mmHg) | [6][7] | |

| Melting Point | -1.5 °C | [6][7] |

| -3 °C | [4] | |

| -12 °C | [5] | |

| Density | 0.89 g/mL | [1][8] |

| 0.89 g/mL at 25 °C (lit.) | [2] | |

| 0.891 g/mL | [9] | |

| 0.894 g/mL at 25 °C (lit.) | [6][7] | |

| Specific Rotation [α] | +44 to +49° (neat, 20°C, D-line) | [1] |

| +45° (neat, 22°C, D-line) | [2] | |

| +47° (Neat) | [9] | |

| Refractive Index (n) | 1.43 (20°C, D-line) | [1] |

| 1.426 (20°C, D-line) (lit.) | [2][3][6][7] | |

| Solubility | Completely miscible in water. Soluble in polar solvents. | [6][7][10] |

Experimental Protocols

Detailed methodologies for the determination of key physical constants are crucial for reproducible research. The following sections outline standard experimental protocols for measuring boiling point and specific rotation.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] Several methods can be employed for its determination, with the choice often depending on the sample volume.

1. Distillation Method (for sample volumes > 5 mL): [12][13]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place a volume of this compound (at least 5 mL) into the distillation flask along with a few boiling chips or a magnetic stir bar.[13]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This temperature is the boiling point.[12]

-

It is also recommended to record the atmospheric pressure at the time of the measurement.[11][14]

-

2. Thiele Tube Method (for small sample volumes < 0.5 mL): [13][14]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner).

-

Procedure:

-

Add a small amount of this compound to the small test tube.

-

Place the sealed capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer and place the assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.[15]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[13]

-

Specific Rotation Determination

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[16] It is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific path length and concentration.[17]

-

Apparatus: Polarimeter, sample cell (polarimeter tube), light source (typically a sodium D-line at 589 nm).

-

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow it to warm up. Calibrate the instrument by filling the sample cell with a blank solvent (if the sample is in a solution) or ensuring the empty cell reads zero.[18]

-

Sample Preparation: For a neat (undiluted) measurement of this compound, carefully fill the polarimeter tube, ensuring no air bubbles are present. If a solution is used, accurately prepare a solution of known concentration (c, in g/mL).[18]

-

Measurement: Place the filled sample cell into the polarimeter.

-

Measure the observed optical rotation (α). The instrument will display the angle of rotation. A positive value indicates dextrorotatory (+) rotation, while a negative value indicates levorotatory (-) rotation.

-

Calculation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l * c)

where:

-

α = observed rotation in degrees

-

l = path length of the sample cell in decimeters (dm)

-

c = concentration of the solution in g/mL (for a neat liquid, the density is used as the concentration in g/mL)[17]

-

-

The temperature and the wavelength of the light used should always be reported alongside the specific rotation value.[17]

-

Mandatory Visualization

The following diagram illustrates the logical hierarchy and interdependencies of the physical constants discussed.

Caption: Hierarchical classification of the physical constants of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(+)-3-丁炔-2-醇 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound 98 42969-65-3 [sigmaaldrich.com]

- 4. but-3-yn-2-ol [stenutz.eu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chembk.com [chembk.com]

- 7. 3-Butyn-2-ol | 2028-63-9 [chemicalbook.com]

- 8. This compound | 42969-65-3 | FB05622 | Biosynth [biosynth.com]

- 9. This compound, 99% | Fisher Scientific [fishersci.ca]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chemconnections.org [chemconnections.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. Specific rotation - Wikipedia [en.wikipedia.org]

- 17. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 18. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

Thermodynamic Properties of (R)-(+)-3-Butyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of the chiral alcohol (R)-(+)-3-Butyn-2-ol. Due to the specificity of the enantiomer, experimentally determined thermodynamic data is limited. This document compiles available data for this compound, its racemate (3-Butyn-2-ol), and the structurally similar 2-methyl-3-butyn-2-ol for comparative purposes. It also outlines standard experimental protocols for the determination of these properties and details relevant synthetic procedures.

Quantitative Thermodynamic and Physical Data

Table 1: Physical Properties of this compound and its Racemate

| Property | This compound | (±)-3-Butyn-2-ol |

| Molecular Formula | C₄H₆O | C₄H₆O |

| Molecular Weight | 70.09 g/mol [1] | 70.09 g/mol [2] |

| Boiling Point | 108-111 °C[1] | 66-67 °C at 150 mmHg, 108-111 °C |

| Density | 0.89 g/mL at 25 °C[1] | 0.894 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.426[1] | 1.426 |

| Optical Activity [α]22/D | +45° (neat)[1] | Not Applicable |

| Melting Point | - | -12 °C[3] |

| Vapor Pressure | - | 30 hPa at 20 °C[3] |

Table 2: Thermodynamic Properties of 2-Methyl-3-butyn-2-ol (for comparison)

| Property | Value | Conditions |

| Enthalpy of Vaporization (ΔvapH) | 41.0 kJ/mol | at 353 K[4] |

| 43.9 kJ/mol | at 337 K[4] | |

| 49.5 kJ/mol | at 309 K[4] | |

| Boiling Point | 104 °C | at 760 mmHg |

| Melting Point | 2.6 °C | - |

| Vapor Pressure | 15 mmHg | at 20 °C |

Experimental Protocols

Detailed experimental protocols for the determination of thermodynamic properties of this compound are not explicitly published. However, this section describes standard methodologies for these measurements, as well as a published synthesis protocol for the target molecule.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined calorimetrically. A common method involves a Calvet-type microcalorimeter.

Principle: A known mass of the substance is vaporized under controlled conditions (e.g., into a vacuum or a stream of inert gas), and the heat absorbed during this phase change is measured directly by the calorimeter.

Generalized Protocol:

-

A sample of this compound is placed in a specially designed vaporization cell within the calorimeter.

-

The system is allowed to reach thermal equilibrium at a desired temperature.

-

Vaporization is initiated, for example, by allowing the sample to evaporate into a controlled vacuum.

-

The heat absorbed by the sample from the surroundings to facilitate vaporization is measured by the calorimeter's sensors.

-

The enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized sample.

Determination of Heat Capacity

The heat capacity of a liquid can be measured using an adiabatic calorimeter.

Principle: A known quantity of heat is supplied to a known mass of the substance in a thermally isolated system (the calorimeter), and the resulting temperature change is measured.

Generalized Protocol:

-

A precisely weighed sample of this compound is placed in the calorimeter vessel.

-

The calorimeter is cooled to the starting temperature of the measurement range.

-

The system is thermally isolated.

-

A measured amount of electrical energy is supplied to a heater within the sample, and the corresponding temperature increase is recorded.

-

The heat capacity is calculated from the electrical energy supplied and the measured temperature change.

Synthesis of this compound

The following is a summarized protocol for the enantioselective synthesis of this compound, which would be a prerequisite for its thermodynamic characterization.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via enzymatic kinetic resolution.

Signaling Pathways and Biological Interactions

Currently, there is no significant information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary utility in the fields of research and drug development lies in its role as a chiral building block for the synthesis of more complex molecules.

Logical Relationships in Thermodynamic Measurements

The determination of thermodynamic properties follows a logical workflow, starting from a pure sample and employing specific analytical techniques.

Workflow for Thermodynamic Property Determination

Caption: Logical workflow for the experimental determination of thermodynamic properties.

References

Methodological & Application

Application Notes and Protocols: (R)-(+)-3-Butyn-2-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Butyn-2-ol is a valuable and versatile chiral building block in asymmetric synthesis. As a member of the "chiral pool," it provides a readily available, enantiomerically pure starting material for the construction of complex stereodefined molecules, including natural products and active pharmaceutical ingredients. Its bifunctional nature, possessing both a terminal alkyne and a secondary alcohol with a defined stereocenter, allows for a wide range of chemical transformations.

These application notes provide an overview of the synthetic utility of this compound, focusing on its role in the synthesis of key intermediates and natural products. Detailed experimental protocols for representative transformations are also included.

Chiral Pool Synthesis: A Powerful Strategy

Chiral pool synthesis is an efficient approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. This strategy avoids the need for often complex and costly asymmetric induction or resolution steps. This compound is an excellent example of a chiral pool reagent, offering its inherent chirality for the synthesis of more complex targets.

The core principle of this approach is the transfer of stereochemical information from the starting material to the final product. The stereocenter in this compound can direct the formation of new stereocenters in subsequent reactions, leading to high diastereoselectivity.

(R)-(+)-3-Butyn-2-ol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

(R)-(+)-3-Butyn-2-ol is a valuable and versatile chiral building block in organic synthesis, prized for its role in the construction of complex, enantiomerically pure molecules. Its dual functionality, possessing both a terminal alkyne and a chiral secondary alcohol, provides a powerful handle for chemists to introduce stereochemistry and elaborate molecular scaffolds. This application note will detail its use in the synthesis of bioactive molecules, provide experimental protocols for key transformations, and explore the biological context of a prominent pharmaceutical target synthesized from this chiral precursor.

Applications in Drug Development

The inherent chirality of this compound makes it an important starting material in the pharmaceutical industry, where the specific three-dimensional arrangement of atoms in a drug molecule is often critical for its efficacy and safety.[1] One notable application of a derivative of this chiral alcohol is as a key intermediate in the synthesis of Vorapaxar Sulfate, an antiplatelet agent.[2] Furthermore, its structural features allow for its incorporation into a variety of synthetic routes for agrochemicals and other fine chemicals.[1]